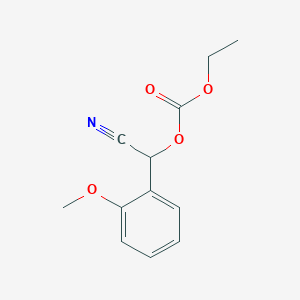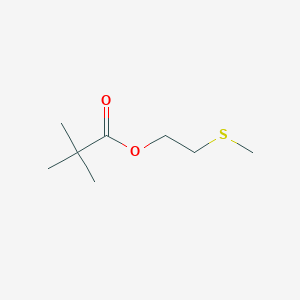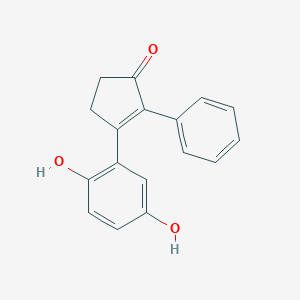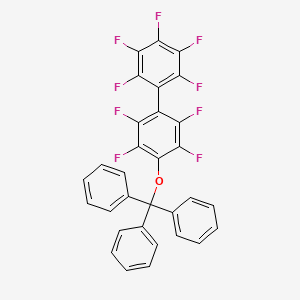
Cyano(2-methoxyphenyl)methyl ethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyano(2-methoxyphenyl)methyl ethyl carbonate is an organic compound that features a cyano group, a methoxyphenyl group, and an ethyl carbonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyano(2-methoxyphenyl)methyl ethyl carbonate can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzyl cyanide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the carbonate ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product purity.
Análisis De Reacciones Químicas
Types of Reactions
Cyano(2-methoxyphenyl)methyl ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to primary amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyano(2-methoxyphenyl)methyl ethyl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It can be employed in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which Cyano(2-methoxyphenyl)methyl ethyl carbonate exerts its effects depends on the specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to elicit a biological response.
Comparación Con Compuestos Similares
Similar Compounds
Cyanoacetohydrazide: Used in the synthesis of heterocyclic compounds.
Methoxy-substituted thiophenes: Employed in optoelectronic applications.
Ethyl cyanoacetate: A common intermediate in organic synthesis.
Uniqueness
Cyano(2-methoxyphenyl)methyl ethyl carbonate is unique due to its combination of functional groups, which allows for diverse reactivity and applications. Its cyano group, methoxyphenyl group, and ethyl carbonate moiety provide multiple sites for chemical modification, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
408310-12-3 |
|---|---|
Fórmula molecular |
C12H13NO4 |
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
[cyano-(2-methoxyphenyl)methyl] ethyl carbonate |
InChI |
InChI=1S/C12H13NO4/c1-3-16-12(14)17-11(8-13)9-6-4-5-7-10(9)15-2/h4-7,11H,3H2,1-2H3 |
Clave InChI |
SJGDVKZNKQCAED-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OC(C#N)C1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(2S,6R)-6-(3-Nitro-1H-pyrrol-1-yl)morpholin-2-yl]methanol](/img/structure/B14231868.png)



![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]thiophene](/img/structure/B14231883.png)
![3-Buten-2-one, 1-[(R)-(4-methylphenyl)sulfinyl]-](/img/structure/B14231887.png)
![4-[1,3-Bis[(1-butylpyridin-1-ium-4-yl)sulfanyl]propan-2-ylsulfanyl]-1-butylpyridin-1-ium;triiodide](/img/structure/B14231892.png)
![Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate](/img/structure/B14231894.png)
![4-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14231911.png)
![1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene](/img/structure/B14231915.png)
